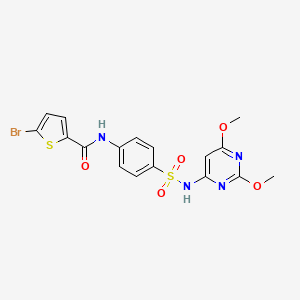

5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O5S2/c1-26-15-9-14(20-17(21-15)27-2)22-29(24,25)11-5-3-10(4-6-11)19-16(23)12-7-8-13(18)28-12/h3-9H,1-2H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMGRHSOOFABLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22N4O7S, with a molecular weight of 474.5 g/mol. Its structural formula is characterized by the presence of a thiophene ring, a sulfamoyl group, and a dimethoxypyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, derivatives of thiophene have been noted for their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers .

- Antimicrobial Effects : The sulfamoyl group is known for its antibacterial properties. Compounds containing this functional group have demonstrated effectiveness against a range of bacterial strains, suggesting potential utility in treating infections .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study explored the antitumor effects of various thiophene derivatives in MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The compound under review showed promising results in combination therapies with doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene ring and the sulfamoyl group significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Bromination | Increases antitumor potency |

| Dimethoxy Group | Enhances solubility and bioavailability |

| Sulfamoyl Group | Critical for antimicrobial action |

This table summarizes how specific structural elements contribute to the overall efficacy of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key Analogues:

5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) Structure: Replaces the dimethoxypyrimidine-sulfamoylphenyl group with a 4-methylpyridin-2-yl amine. Synthesis: Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine (80% yield) . Activity: Demonstrated moderate antibacterial efficacy, suggesting the pyridinyl group enhances membrane permeability but reduces target affinity compared to bulkier sulfamoyl derivatives.

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)

- Structure : Features a pentanamide backbone with a pyridin-2-yl sulfamoyl group.

- Physical Properties : Molecular formula C24H23N5O5S, 83% yield, yellowish-white solid .

- Comparison : The absence of a bromothiophene moiety and inclusion of a dioxoisoindolinyl group likely reduce electrophilic reactivity, impacting biological activity.

Sulfamethoxazole-Related Compounds

- Example : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Related Compound A).

- Structure : Substitutes thiophene with an isoxazole ring and lacks bromine.

- Relevance : Highlights the importance of sulfonamide/sulfamoyl groups in antimicrobial activity, though the absence of a halogen or heterocyclic thiophene reduces potency .

Structural Comparison Table:

Pharmacological and Physical Property Trends

- Sulfamoyl vs.

- Heterocyclic Influence : The 2,6-dimethoxypyrimidine moiety in the target compound may improve kinase inhibition compared to pyridinyl or isoxazolyl groups due to its hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.